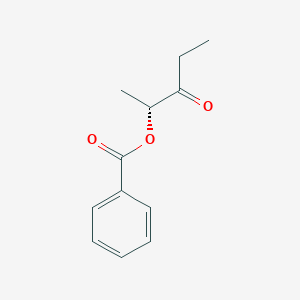

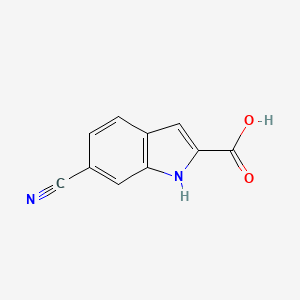

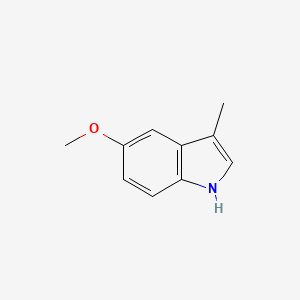

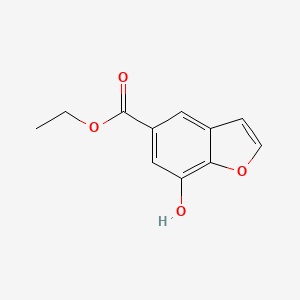

5-methoxy-3-methyl-1H-indole

Übersicht

Beschreibung

5-Methoxy-3-methyl-1H-indole is a compound that is useful in organic synthesis . It has been used as a reactant in the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators . It has also been used in the metabolic synthesis of arylacetic acid anti-inflammatory synthesis .

Synthesis Analysis

There are various methods reported for the synthesis of indoles, including modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis

The molecular structure of 5-methoxy-3-methyl-1H-indole can be found in various databases .Chemical Reactions Analysis

5-Methoxyindole was treated with sodium hydroxide and phenylsulfonyl chloride in the presence of a catalytic amount of tetrabutylammonium bromide to afford 1-(phenylsulfonyl)indole and 5-methoxy-1-(phenylsufonyl)indole in excellent yields of 100% .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-methoxy-3-methyl-1H-indole can be found in various databases .Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Indole derivatives, including 5-methoxy-3-methyl-1H-indole, have shown promise in antiviral research. Compounds with the indole nucleus have been synthesized and tested for their inhibitory activity against various viruses. For instance, certain indole derivatives have demonstrated effectiveness against influenza A and Coxsackie B4 virus, indicating the potential of 5-methoxy-3-methyl-1H-indole in this field .

Anti-inflammatory and Anticancer Activities

The indole scaffold is a common feature in many synthetic drug molecules, which are used for their anti-inflammatory and anticancer properties. The biological activities of indole derivatives make them a subject of interest for synthesizing new compounds that could lead to improved treatments for inflammation and cancer .

Medicinal Chemistry

5-methoxy-3-methyl-1H-indole can be used to synthesize indole-containing metal complexes. These complexes have significant biological activity and are being explored for their medicinal applications, including the treatment of various types of cancer and other diseases .

Synthesis of Alkaloids

Indole derivatives are prevalent moieties in natural products and drugs. They play a crucial role in cell biology and are employed in the synthesis of various biologically active compounds. The presence of a 5-methoxy-3-methyl group could influence the synthesis and biological activity of these alkaloids .

Chemical Synthesis

This compound is utilized in chemical synthesis processes such as the preparation of indolylquinoxalines, alkylindoles, and cyclopentaindolones. These reactions include condensation, reductive alkylation, arylation, and enantioselective Friedel-Crafts alkylation, showcasing the versatility of 5-methoxy-3-methyl-1H-indole in synthetic organic chemistry .

Antioxidant Properties

Research has indicated that certain indole derivatives exhibit strong capabilities to decrease lipid peroxidation and scavenge superoxide radicals. This suggests that 5-methoxy-3-methyl-1H-indole may also possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Wirkmechanismus

Target of Action

5-Methoxy-3-methyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to inhibit the synthesis of certain proteins, affecting the pathways these proteins are involved in .

Pharmacokinetics

The lipophilicity and water solubility of indole derivatives can impact their bioavailability .

Result of Action

Indole derivatives are known to have various effects at the molecular and cellular level due to their diverse biological activities . For example, some indole derivatives have been reported to inhibit the growth of cancer cells .

Safety and Hazards

Zukünftige Richtungen

The future directions of 5-methoxy-3-methyl-1H-indole research could involve the development of a rapid, cheap, and concise one-pot, three-component sequence for their synthesis, based upon Fischer indolisation–N-alkylation . There is also interest in widening research with the synthesis of new selected series based on these scaffolds that possessed the already proven functionalities .

Eigenschaften

IUPAC Name |

5-methoxy-3-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-6-11-10-4-3-8(12-2)5-9(7)10/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOFHURJVUIKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456499 | |

| Record name | 5-methoxy-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methoxy-3-methyl-1H-indole | |

CAS RN |

21987-25-7 | |

| Record name | 5-methoxy-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)phenyl] diphenylphosphine](/img/structure/B1600131.png)